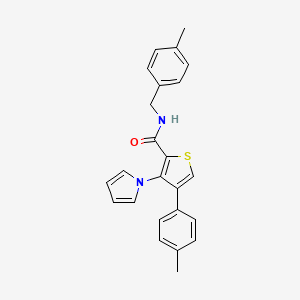

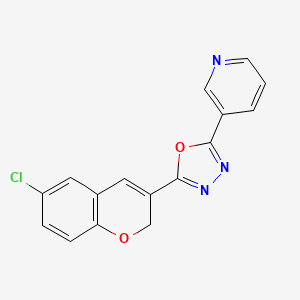

2-(2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. It also contains a benzamide moiety and a methylsulfonyl group attached to a phenyl ring.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been evaluated for their antimicrobial, COX inhibitory, and anti-inflammatory activities .科学的研究の応用

Antibacterial Activity

Thiazoles, including our compound of interest, exhibit remarkable antibacterial properties. Researchers have synthesized 2,4-disubstituted thiazole derivatives and evaluated their effects against various bacterial strains. For instance, Compound 15a demonstrated enhanced activity against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli. Additionally, it exhibited antifungal activity against Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae .

Antifungal Potential

Our compound also shines in the antifungal arena. Compound 19 , specifically, has comparable antifungal activity against Candida albicans and Candida glabrata (with a minimum inhibitory concentration, MIC, of 8 µg/mL). This potency rivals that of the standard drug ketoconazole, which falls within the same MIC range .

Cytotoxic Effects

Thiazoles aren’t just antibacterial and antifungal; they also flex their muscles against cancer cells. A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity on human tumor cell lines. One compound stood out, showing potent effects against prostate cancer .

Cyclooxygenase Inhibition

In a different context, benzimidazole derivatives containing a 4-(methylsulfonyl)phenyl pharmacophore were designed and synthesized. These compounds were evaluated as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors. Their potential impact on inflammation and pain pathways makes them intriguing candidates for further study .

Emergent Antibacterial Activity

Hybrid antimicrobials combining thiazole and sulfonamide groups have emerged as promising antibacterial agents. Our N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives fall into this category, leveraging the known antibacterial activity of both components .

特性

IUPAC Name |

2-[[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-29(26,27)14-8-6-12(7-9-14)21-19-22-13(11-28-19)10-17(24)23-16-5-3-2-4-15(16)18(20)25/h2-9,11H,10H2,1H3,(H2,20,25)(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALSGVBNOYTRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2534053.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/no-structure.png)

![5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534055.png)

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2534062.png)

![1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2534070.png)

![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2534071.png)